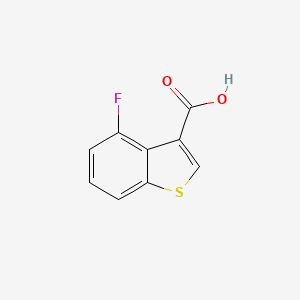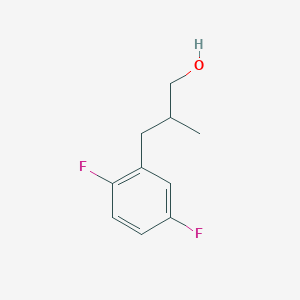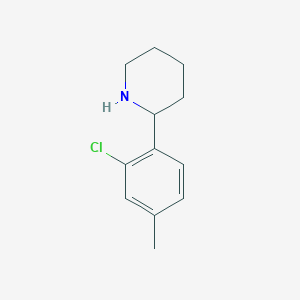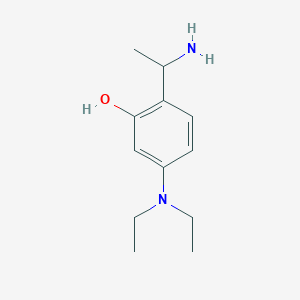
2-(1-Aminoethyl)-5-(diethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)-5-(diethylamino)phenol is an organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-(diethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3’-hydroxyacetophenone with diethylamine in the presence of a suitable catalyst to form the desired product . The reaction conditions typically include a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of engineered transaminase polypeptides. These biocatalysts have been shown to efficiently convert substrates like 3’-hydroxyacetophenone to the target compound with high enantiomeric excess and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5-(diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino groups can produce primary amines.
Scientific Research Applications
2-(1-Aminoethyl)-5-(diethylamino)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-(1-Aminoethyl)-5-(diethylamino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the diethylamino group, resulting in different chemical properties.
5-(Diethylamino)phenol: Lacks the aminoethyl group, affecting its reactivity and applications.
2-(1-Aminoethyl)-5-(dimethylamino)phenol: Similar structure but with dimethylamino instead of diethylamino, leading to variations in its chemical behavior.
Uniqueness
2-(1-Aminoethyl)-5-(diethylamino)phenol is unique due to the presence of both aminoethyl and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(1-aminoethyl)-5-(diethylamino)phenol |
InChI |
InChI=1S/C12H20N2O/c1-4-14(5-2)10-6-7-11(9(3)13)12(15)8-10/h6-9,15H,4-5,13H2,1-3H3 |
InChI Key |
RNONUULRMXAZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



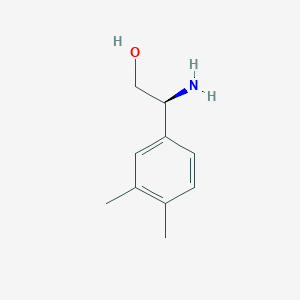
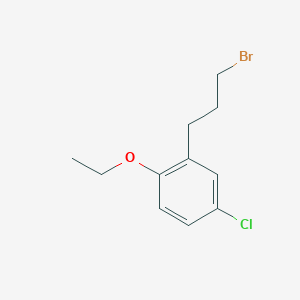
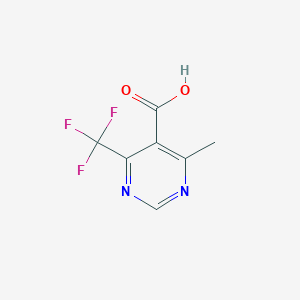
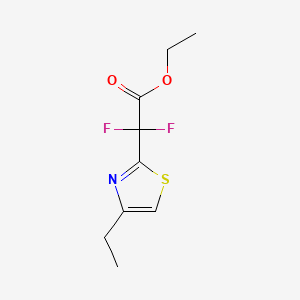

![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
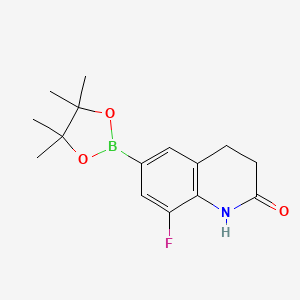
![9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
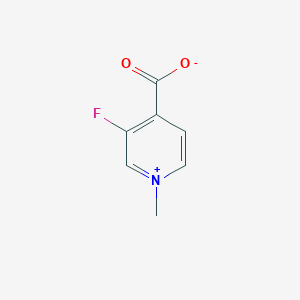
![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
